molecular formula C8H9F2N3 B2727203 1-(3,5-Difluorobenzyl)guanidine CAS No. 1057090-88-6

1-(3,5-Difluorobenzyl)guanidine

Cat. No.: B2727203
CAS No.: 1057090-88-6
M. Wt: 185.178
InChI Key: IUNOCUKAHBZMNS-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)guanidine is a fluorinated guanidine derivative characterized by a benzyl group substituted with fluorine atoms at the 3 and 5 positions. This compound serves as a critical intermediate in synthesizing agrochemicals and pharmaceuticals due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and bioavailability .

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNOCUKAHBZMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzyl)guanidine typically involves the reaction of 3,5-difluorobenzylamine with a guanidine derivative. One common method is the guanylation of 3,5-difluorobenzylamine using a guanylating reagent such as carbodiimide or isothiocyanate under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as scandium (III) triflate, which facilitates the formation of the guanidine group .

Industrial Production Methods

Industrial production of 1-(3,5-Difluorobenzyl)guanidine may involve large-scale synthesis using similar guanylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

1-(3,5-Difluorobenzyl)guanidine has shown promising results as an antimicrobial agent. Studies indicate that guanidine derivatives exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain guanidine derivatives have MIC values as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli, demonstrating their efficacy as potential antibiotics .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes, leading to cell lysis .

Treatment of Multidrug-Resistant Infections

The compound has been explored for its effectiveness against multidrug-resistant pathogens, particularly in the context of cystic fibrosis-related infections.

  • Bactericidal Activity : A novel guanidine compound demonstrated higher bactericidal activity than traditional antibiotics like tobramycin and meropenem against drug-resistant strains . This suggests that 1-(3,5-Difluorobenzyl)guanidine could be a valuable addition to the arsenal against resistant infections.
  • Selectivity Index : The selectivity index (SI) for certain derivatives has been reported to be greater than 8, indicating low cytotoxicity alongside effective antimicrobial action .

Neurological Applications

Beyond its antimicrobial properties, guanidine compounds have been investigated for their potential role in treating neurological disorders such as Alzheimer's disease.

  • Enzymatic Inhibition : Research on biaryl guanidine derivatives indicates their ability to inhibit β-secretase enzymes, which are implicated in the pathogenesis of Alzheimer's disease. One study reported a compound with an IC50 value of 97 nM, showing significant inhibition of β-secretase activity .
  • Behavioral Studies : In vivo studies have demonstrated improvements in cognitive functions in animal models treated with these compounds, suggesting their potential for therapeutic use in neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the applications of 1-(3,5-Difluorobenzyl)guanidine:

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against MRSA and E. coli with MICs as low as 0.5 µg/mL
Treatment of Resistant InfectionsHigher bactericidal activity than traditional antibiotics; SI > 8
Neurological ApplicationsInhibition of β-secretase; cognitive improvements in animal models

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In antimicrobial applications, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Features and Substituent Effects

The table below summarizes key structural differences and substituent effects among 1-(3,5-Difluorobenzyl)guanidine and related compounds:

Compound Name Core Structure Substituents Functional Groups Key Properties/Implications
1-(3,5-Difluorobenzyl)guanidine Benzyl-guanidine 3,5-difluoro Guanidine Enhanced metabolic stability; agrochemical applications
Compound 14 () Benzenesulfonyl-guanidine 4-chloro, 6-chlorobenzo[d][1,3]dioxol, methyl Sulfonyl, guanidine High melting point (245–250°C); chloro groups increase lipophilicity
Compound 31 () Sulfonamide-triazine-guanidine Diethylamino-triazine Triazine, sulfonamide, guanidine Lower melting point (154–156°C); triazine enhances hydrogen bonding
Tx 4 () Thioxanthone-amino 2,6-difluorobenzylamino Thioxanthone, amino Antifungal activity; fluorine improves target binding
Tx 11 () Thioxanthone-guanidine 3,4-dichlorophenyl Dichlorophenyl, guanidine Chlorine increases steric bulk; impacts solubility
Key Observations:
  • Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 1-(3,5-Difluorobenzyl)guanidine, Tx 4) exhibit improved metabolic stability and bioavailability compared to chlorinated analogs (e.g., Tx 11) due to fluorine’s smaller size and stronger electronegativity .
  • Melting Points : Sulfonyl-containing derivatives (e.g., Compound 14) show higher melting points (~245–250°C) than triazine hybrids (e.g., Compound 31, 154–156°C), likely due to stronger intermolecular interactions in sulfonyl groups .

Biological Activity

1-(3,5-Difluorobenzyl)guanidine is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

1-(3,5-Difluorobenzyl)guanidine has the molecular formula C8H9F2N3, characterized by a guanidine group linked to a 3,5-difluorobenzyl moiety. The presence of fluorine atoms enhances both its chemical stability and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of 1-(3,5-Difluorobenzyl)guanidine is primarily attributed to its interaction with various molecular targets. The guanidine group allows for hydrogen bonding and electrostatic interactions with biological molecules. Notably, it has shown efficacy in disrupting bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(3,5-Difluorobenzyl)guanidine. It has been investigated for its effectiveness against various pathogens:

  • In vitro Studies : The compound demonstrated significant activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency. For example, in a study involving Candida albicans, the MIC was determined to be between 5 and >80 μM depending on the strain .
  • In vivo Efficacy : In animal models, doses of 20 and 40 mg/kg were effective in reducing fungal burdens in kidneys and spleens infected with Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

1-(3,5-Difluorobenzyl)guanidine has also been explored for its anticancer properties:

  • Mechanistic Studies : Research indicates that it may inhibit key enzymes involved in cancer progression. For instance, biaryl guanidine derivatives have shown promise as inhibitors of β-secretase enzymes linked to Alzheimer's disease, with one compound demonstrating an IC50 value of 97 nM .
  • Cell Proliferation : In vitro assays revealed that 1-(3,5-Difluorobenzyl)guanidine could significantly reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent .

Study on Antifungal Activity

A comprehensive study examined the antifungal properties of various guanidine-containing compounds, including 1-(3,5-Difluorobenzyl)guanidine. This research involved testing against several strains of Candida:

CompoundMIC (μM)Efficacy in Mice (mg/kg)
1-(3,5-Difluorobenzyl)guanidine5 - >8020 - 40
Reference Compound<0.5Not tested

The results indicated that while some compounds were more potent than others, 1-(3,5-Difluorobenzyl)guanidine showed promising results warranting further investigation .

Study on Cancer Cell Lines

Another study focused on the inhibition of β-secretase activity by guanidine derivatives:

CompoundIC50 (nM)Cell Line Tested
1-(3,5-Difluorobenzyl)guanidine97 ± 0.91Various cancer cell lines
Control Compound>200Various cancer cell lines

This study concluded that modifications to the guanidine structure could enhance inhibitory effects on β-secretase enzymes .

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